4-(4-methylphenyl)butan-2-amine

Description

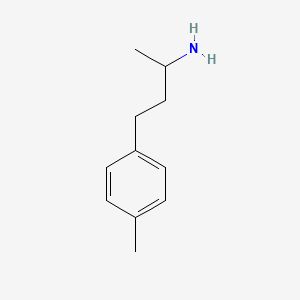

4-(4-Methylphenyl)butan-2-amine (CAS: 147702-26-9) is a secondary amine with a molecular formula of C₁₁H₁₇N and a molecular weight of 163.26 g/mol. Its structure consists of a butan-2-amine backbone substituted with a 4-methylphenyl group at the fourth carbon (Figure 1).

Properties

IUPAC Name |

4-(4-methylphenyl)butan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-4,6-7,10H,5,8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXFPJGJBFBIRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)butan-2-amine can be achieved through several methods. One common approach involves the alkylation of 4-methylphenylacetonitrile with 2-bromobutane, followed by reduction of the resulting nitrile to the amine . The reaction conditions typically involve the use of a strong base such as sodium hydride (NaH) and a reducing agent like lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)butan-2-amine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Halogenated derivatives

Scientific Research Applications

4-(4-methylphenyl)butan-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)butan-2-amine involves its interaction with neurotransmitter receptors in the brain . It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin . This leads to enhanced neuronal activity and increased alertness .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 4-(4-methylphenyl)butan-2-amine with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues

Physicochemical Properties

- Polarity : Compounds with heteroatoms (e.g., furan, benzodioxole) exhibit higher polarity, affecting solubility in aqueous media .

- Salt Forms : The hydrochloride derivative of (butan-2-yl)[(4-methylphenyl)methyl]amine demonstrates improved solubility over the free base, critical for pharmaceutical formulations .

Biological Activity

4-(4-Methylphenyl)butan-2-amine, also known as 2-methyl-4-(4-methylphenyl)butan-2-amine, is a compound belonging to the phenethylamine family. This class of compounds is recognized for its psychoactive properties, particularly as stimulants. The molecular formula for this compound is , with a molar mass of approximately 177.27 g/mol. Its structure features a butan-2-amine backbone with a 4-methylphenyl group, which significantly influences its biological activity.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the release and reuptake of key neurotransmitters such as dopamine, norepinephrine, and serotonin. This modulation can lead to increased alertness, enhanced energy levels, and improved mood. The compound's stimulant properties may also result in physiological effects such as elevated heart rate and blood pressure .

Stimulant Properties

Research indicates that this compound exhibits significant stimulant effects:

- Increased Alertness : Users report heightened awareness and focus.

- Enhanced Physical Performance : The compound may improve endurance and reduce fatigue during physical activities.

- Mood Elevation : It has potential antidepressant-like effects due to its influence on serotonin levels .

Neurotransmitter Interaction

The compound's interaction with neurotransmitter systems can be summarized as follows:

| Neurotransmitter | Effect |

|---|---|

| Dopamine | Increased release; potential for euphoria |

| Norepinephrine | Elevated levels; contributes to heightened arousal |

| Serotonin | Modulation may improve mood and cognitive function |

Pharmacological Studies

A study focused on the pharmacological profile of this compound revealed its potential therapeutic applications. The compound was shown to interact with the monoaminergic systems, which are crucial for mood regulation and cognitive functions. These findings suggest that it could be explored further for conditions such as depression or attention deficit disorders .

Toxicological Assessments

While the stimulant properties are notable, there are concerns regarding safety and potential side effects. Toxicological studies indicate that high doses may lead to adverse cardiovascular effects, including hypertension and tachycardia. Long-term use could also result in dependency or withdrawal symptoms, similar to other stimulants .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with other compounds in the phenethylamine family:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-(4-Methylphenyl)butan-2-amine | C11H17N | Stimulant; related structure |

| 3,4-Methylenedioxy-N-methylamphetamine | C10H13N | Strong psychoactive effects |

| N,N-Dimethyltryptamine | C12H16N2 | Hallucinogenic properties |

| 1-(3-Chlorophenyl)butan-2-amine | C11H14ClN | Different biological activity |

This table highlights the distinct stimulant effects of this compound compared to others that may have varying psychoactive profiles or mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.